molecular formula C43H84O5 B1139194 1,3-Diarachidin CAS No. 60586-60-9

1,3-Diarachidin

Cat. No.: B1139194
CAS No.: 60586-60-9
M. Wt: 681.132
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic routes for Dieicosanoin are not widely documented, but it can be synthesized by esterification of glycerol with arachidic acid.
    • Industrial production methods may involve enzymatic or chemical processes.
  • Chemical Reactions Analysis

    • Dieicosanoin can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would be derivatives of Dieicosanoin with modified functional groups.
  • Scientific Research Applications

    • Dieicosanoin has applications in various fields:

        Chemistry: Used as a model compound for studying lipid metabolism.

        Biology: Investigated for its effects on cell membranes and lipid signaling pathways.

        Medicine: Potential therapeutic applications due to its influence on lipid-related diseases.

        Industry: May find use in cosmetics, pharmaceuticals, or food additives.

  • Mechanism of Action

    • The exact mechanism by which Dieicosanoin exerts its effects is not fully understood.
    • It likely interacts with lipid-related pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Dieicosanoin’s uniqueness lies in its specific combination of arachidic acid and glycerol.
    • Similar compounds include other diacylglycerols and long-chain fatty acids.

    Properties

    IUPAC Name

    (2-hydroxy-3-icosanoyloxypropyl) icosanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VFEKBHKRXKVKGN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C43H84O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    681.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name DG(20:0/0:0/20:0)
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0056062
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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